3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole
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Overview
Description
3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and an oxazole ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the construction of the oxazole ring. Each step requires specific reagents and conditions to ensure the desired transformations occur efficiently.
Imidazole Derivative Formation: The imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction of appropriate precursors under basic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized using a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid are structurally similar and have applications in medicinal chemistry.
Oxazole Derivatives: Compounds such as oxazole-4-carboxylic acid share the oxazole ring and are used in various chemical syntheses.
Uniqueness
3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties.
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(21-10-13(11-21)9-20-7-6-18-12-20)15-8-16(23-19-15)14-4-2-1-3-5-14/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYGVVOIQVMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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